molecular formula C9H12N2O2 B11911147 Ethyl 3,5-dimethylpyrazine-2-carboxylate

Ethyl 3,5-dimethylpyrazine-2-carboxylate

Cat. No.: B11911147
M. Wt: 180.20 g/mol
InChI Key: YSFKVHDUNUCQIE-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethylpyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. It is known for its distinctive aroma, often described as nutty, roasted, or coffee-like. This compound is found naturally in various foods such as coffee, roasted nuts, and cooked potatoes. It is also used as a flavoring agent in the food industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dimethylpyrazine-2-carboxylate can be synthesized through the condensation of 2,3-pentanedione with ethylamine. The reaction typically involves heating the reactants in the presence of an acid catalyst. Another method involves the alkylation of 3,5-dimethylpyrazine with ethyl chloroformate under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethylpyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyrazine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,5-dimethylpyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studies have explored its role as a signaling molecule in microbial communication.

    Medicine: Research has investigated its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is widely used in the flavor and fragrance industry to impart desirable aromas to various products.

Mechanism of Action

The mechanism by which ethyl 3,5-dimethylpyrazine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-3,5-dimethylpyrazine: Similar in structure but lacks the carboxylate group.

    3-Ethyl-2,5-dimethylpyrazine: Another structural isomer with different substitution patterns.

    2,5-Dimethylpyrazine: Lacks the ethyl and carboxylate groups.

Uniqueness

Ethyl 3,5-dimethylpyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and sensory properties. Its carboxylate group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 3,5-dimethylpyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-4-13-9(12)8-7(3)11-6(2)5-10-8/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFKVHDUNUCQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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